5-Chloro-2-(difluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the difluoromethylation of phenols. This process typically uses difluoromethylating agents such as ClCF2H in the presence of a base . Another method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the phenol ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenol
- 2,4-Dichloro-5-(difluoromethyl)phenol
- 5-Chloro-2-(trifluoromethyl)phenol
Uniqueness
5-Chloro-2-(difluoromethyl)phenol is unique due to the presence of both a chloro and a difluoromethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds .
Properties
Molecular Formula |
C7H5ClF2O |
---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H |
InChI Key |
WJZACPAGNVMWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.